molecular formula C18H14FN5OS B278272 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide

Cat. No. B278272
M. Wt: 367.4 g/mol
InChI Key: PIPDGGHMYHURJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as ET-1 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide is not fully understood. However, it has been reported to interact with various proteins and enzymes in the cell. ET-1 has been reported to inhibit the activity of protein kinase C (PKC) and Akt. It has also been reported to activate the mitogen-activated protein kinase (MAPK) pathway. In addition, ET-1 has been reported to modulate the activity of voltage-gated ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ET-1 has also been reported to modulate the activity of ion channels and receptors in the brain, which can affect synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide in lab experiments is its potential applications in cancer research and neuroscience. It has been reported to have anticancer and neuroprotective properties. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand its effects on various cellular processes.

Future Directions

There are several future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide. One direction is to investigate its potential applications in other fields such as cardiovascular research and immunology. Another direction is to further investigate its mechanism of action and identify its protein targets. In addition, future research can focus on the development of more efficient and cost-effective synthesis methods for ET-1. Finally, future research can focus on the development of ET-1 derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide has been reported in the literature using different methods. One of the methods involves the reaction of 3-fluorobenzoic acid with 4-aminophenyl-6-amino-1,2,4-triazole-3-thiol in the presence of thionyl chloride. Another method involves the reaction of 3-fluorobenzoic acid with 4-(3-ethyl-1,2,4-triazol-5-ylamino)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide has been used in various scientific research applications. One of the applications is in the field of cancer research. ET-1 has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells. Another application is in the field of neuroscience. ET-1 has been reported to modulate the activity of ion channels and receptors in the brain. It has also been reported to enhance synaptic plasticity and memory formation.

properties

Product Name

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide

Molecular Formula

C18H14FN5OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C18H14FN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-6-8-14(9-7-11)20-16(25)12-4-3-5-13(19)10-12/h3-10H,2H2,1H3,(H,20,25)

InChI Key

PIPDGGHMYHURJT-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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